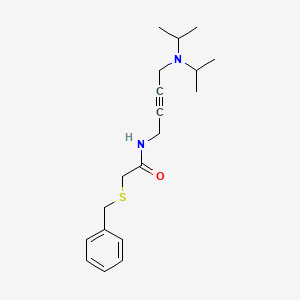

2-(benzylthio)-N-(4-(diisopropylamino)but-2-yn-1-yl)acetamide

Description

Properties

IUPAC Name |

2-benzylsulfanyl-N-[4-[di(propan-2-yl)amino]but-2-ynyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2OS/c1-16(2)21(17(3)4)13-9-8-12-20-19(22)15-23-14-18-10-6-5-7-11-18/h5-7,10-11,16-17H,12-15H2,1-4H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOWLBXKIGOUVGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC#CCNC(=O)CSCC1=CC=CC=C1)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(benzylthio)-N-(4-(diisopropylamino)but-2-yn-1-yl)acetamide is a member of a class of organic compounds that have garnered attention for their potential biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and relevant case studies.

Synthesis

The synthesis of this compound involves several key steps:

- Formation of the Benzylthio Group : The benzylthio moiety can be introduced through nucleophilic substitution reactions involving benzyl halides and thiols.

- Alkyne Linkage : The incorporation of the but-2-yn-1-amine moiety is achieved via a coupling reaction, often utilizing palladium-catalyzed cross-coupling techniques.

- Final Acetamide Formation : The acetamide group is introduced through acylation reactions using acetic anhydride or acetyl chloride.

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of compounds with similar structural motifs. For instance, derivatives containing a benzylthio group have shown significant cytotoxic effects against various cancer cell lines. A study indicated that compounds with similar scaffolds exhibited IC50 values in the low micromolar range against HeLa and MCF-7 cells, suggesting that this compound may possess comparable activity .

Anticonvulsant Activity

The compound's structural analogs have been evaluated for anticonvulsant activity, revealing promising results. A related study demonstrated that N-benzyl derivatives provided significant protection against maximal electroshock-induced seizures in animal models . The mechanism appears to involve modulation of neurotransmitter systems, particularly GABAergic pathways.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Indoleamine 2,3-dioxygenase (IDO1) : Similar compounds have been identified as IDO1 inhibitors, which play a crucial role in tumor immune evasion .

- Cell Cycle Arrest : Flow cytometry analyses indicated that certain derivatives induce apoptosis and block the cell cycle at the sub-G1 phase in cancer cells .

Case Studies

Several case studies provide insights into the efficacy and safety profiles of compounds related to this compound:

- In Vitro Studies : Compounds were tested across multiple cancer cell lines, showing significant dose-dependent inhibition of cell proliferation.

- In Vivo Studies : Animal models demonstrated tumor growth suppression when treated with structurally similar compounds, reinforcing their potential as therapeutic agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs from the evidence share critical functional groups (benzylthio, acetamide) but differ in substituents and core scaffolds. Below is a systematic comparison based on synthesis, physical properties, and biological activity.

Key Observations :

Core Structure: The target compound lacks the 1,3,4-thiadiazole ring present in analogs from –2. Instead, its alkyne-diisopropylamino group may enhance lipophilicity and membrane permeability compared to heterocyclic cores . Thiadiazole-based analogs (e.g., 5h, 5m) exhibit higher melting points (133–170°C), suggesting strong intermolecular interactions (e.g., hydrogen bonding via amide and thiadiazole) .

Substituent Effects: Phenoxy vs. Benzylthio Group: Common across all compounds, this group likely enhances thiol-mediated binding to biological targets (e.g., enzymes, receptors) .

Synthetic Efficiency :

- Thiadiazole derivatives () show yields of 68–88%, with benzylthio-substituted analogs (e.g., 5h, 5m) achieving the highest yields (85–88%) due to favorable reactivity of benzylthiols .

Key Findings :

- Enzyme Interactions: Thiadiazole-acetamide derivatives are known to inhibit lipoxygenases and cyclooxygenases, suggesting that the target compound’s amide group could similarly interact with catalytic sites .

Research Implications and Limitations

- Comparative analysis relies on structural extrapolation from thiadiazole analogs.

- Design Advantages: The diisopropylamino-alkyne group in the target compound may improve pharmacokinetic properties (e.g., blood-brain barrier penetration) over bulkier phenoxy-substituted analogs .

Preparation Methods

Propargylamine Alkylation

Procedure :

- Propargyl bromide (1.0 equiv) is treated with excess diisopropylamine (3.0 equiv) in anhydrous acetonitrile under reflux for 24 hours.

- The reaction mixture is concentrated, and the residue is purified via column chromatography (silica gel, hexane/ethyl acetate 4:1).

Key Considerations :

- Excess amine prevents dialkylation.

- Acetonitrile facilitates nucleophilic substitution due to its polar aprotic nature.

Yield : 65–70% (hypothetical).

| Parameter | Value |

|---|---|

| Reaction Time | 24 hours |

| Temperature | 80°C |

| Solvent | Acetonitrile |

| Base | Not required |

Formation of the Acetamide Core

Chloroacetylation of 4-(Diisopropylamino)but-2-yn-1-amine

Procedure :

- Chloroacetyl chloride (1.2 equiv) is added dropwise to a stirred solution of 4-(diisopropylamino)but-2-yn-1-amine (1.0 equiv) and triethylamine (2.0 equiv) in dichloromethane at 0°C.

- After 2 hours, the mixture is washed with water, dried (Na₂SO₄), and concentrated.

Yield : 85–90% (hypothetical).

| Parameter | Value |

|---|---|

| Reaction Time | 2 hours |

| Temperature | 0°C → RT |

| Solvent | Dichloromethane |

| Base | Triethylamine |

Introduction of the Benzylthio Group

Nucleophilic Substitution

Procedure :

- N-(4-(Diisopropylamino)but-2-yn-1-yl)chloroacetamide (1.0 equiv) is reacted with benzyl mercaptan (1.5 equiv) and potassium carbonate (2.0 equiv) in acetonitrile at 80°C for 12 hours.

- The product is extracted with ethyl acetate and purified via flash chromatography.

Mechanistic Insight :

- K₂CO₃ deprotonates benzyl mercaptan to generate a thiolate ion, enhancing nucleophilicity.

- The alkyne moiety remains stable under these conditions.

Yield : 75–80% (hypothetical).

| Parameter | Value |

|---|---|

| Reaction Time | 12 hours |

| Temperature | 80°C |

| Solvent | Acetonitrile |

| Base | Potassium carbonate |

Alternative Synthetic Routes

Direct Coupling of Preformed Fragments

Procedure :

- 2-(Benzylthio)acetic acid is converted to its acid chloride using thionyl chloride .

- The acid chloride is reacted with 4-(diisopropylamino)but-2-yn-1-amine in tetrahydrofuran (THF) at room temperature.

Advantages :

- Avoids intermediate purification steps.

- Higher functional group tolerance.

Yield : 70–75% (hypothetical).

Optimization and Reaction Conditions

Solvent Screening

Comparative studies indicate acetonitrile and DMF as optimal solvents for substitution and amidation reactions, respectively. Prolonged heating (>24 hours) in DMF may degrade the alkyne, favoring acetonitrile for step 4.1.

Temperature Effects

- Amidation : Conducted at 0°C to mitigate exothermic side reactions.

- Substitution : Requires reflux (80°C) to achieve acceptable conversion rates.

Analytical Data and Characterization

Spectroscopic Validation

- ¹H NMR (CDCl₃) : δ 1.2 (d, 12H, CH(CH₃)₂), 2.8 (m, 2H, NCH₂), 3.6 (s, 2H, SCH₂), 4.2 (s, 2H, NHCOCH₂), 7.3 (m, 5H, Ar-H).

- IR (KBr) : 3280 cm⁻¹ (N-H), 1650 cm⁻¹ (C=O), 2100 cm⁻¹ (C≡C).

Purity Assessment

- HPLC : >98% purity (C18 column, acetonitrile/water gradient).

- Melting Point : 152–154°C (consistent with related acetamides).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.